molecular formula C13H13NO5 B2827522 Methyl 2-(N-phthalimidooxy)-2-methylpropionate CAS No. 84209-07-4

Methyl 2-(N-phthalimidooxy)-2-methylpropionate

Cat. No.: B2827522
CAS No.: 84209-07-4
M. Wt: 263.249
InChI Key: QWDDJKIVBMVIKV-UHFFFAOYSA-N
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Description

Methyl 2-(N-phthalimidooxy)-2-methylpropionate is a chemical compound with the molecular formula C13H13NO5 It is known for its unique structure, which includes a phthalimide moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-phthalimidooxy)-2-methylpropionate typically involves the reaction of phthalic anhydride with an appropriate alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate phthalimide, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-phthalimidooxy)-2-methylpropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, phthalamic acid derivatives, and various substituted esters .

Scientific Research Applications

Methyl 2-(N-phthalimidooxy)-2-methylpropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-phthalimidooxy)-2-methylpropionate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
  • Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate
  • 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid

Uniqueness

Methyl 2-(N-phthalimidooxy)-2-methylpropionate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-13(2,12(17)18-3)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDDJKIVBMVIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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